cis-4-Methylpyrrolidin-3-ol HCl
Description
Significance of the Pyrrolidine (B122466) Scaffold in Organic Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in the field of organic synthesis. researchgate.net Its prevalence in numerous bioactive molecules and its utility as a versatile building block have cemented its importance. researchgate.netnih.gov The significance of the pyrrolidine scaffold is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov The sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional structure that can efficiently explore pharmacophore space, a desirable trait in drug design. researchgate.netnih.govnih.gov This non-planar structure, which undergoes "pseudorotation," provides increased 3D coverage. researchgate.netnih.govnih.gov
Furthermore, pyrrolidine and its derivatives are widely employed as ligands for transition metals, as organocatalysts, and as effective chiral controllers in asymmetric synthesis. nih.gov The development of novel synthetic methods, including microwave-assisted organic synthesis, has further enhanced the efficiency of creating pyrrolidine-containing compounds. nih.gov The chemical versatility of the pyrrolidine nucleus and its capacity to generate structural diversity are crucial for the clinical success of new bioactive molecules. nih.gov
| Key Attributes of the Pyrrolidine Scaffold |
| Prevalent in FDA-approved drugs. nih.gov |
| Possesses a 3D structure ideal for drug design. researchgate.netnih.govnih.gov |
| Used as ligands, organocatalysts, and chiral controllers. nih.gov |
| Amenable to modern synthetic techniques. nih.gov |
Importance of Stereochemistry in Pyrrolidine Derivatives
The stereochemical configuration of pyrrolidine derivatives is a critical determinant of their biological activity. researchgate.netnih.gov The pyrrolidine ring can possess up to four stereogenic carbon atoms, potentially leading to as many as 16 different stereoisomers. nih.gov This stereogenicity is a significant feature, as different stereoisomers and the spatial orientation of substituents can result in varied biological profiles due to different binding modes with enantioselective proteins. researchgate.netnih.gov
The non-essential amino acid L-proline, which contains a single chiral center, is a frequently utilized building block for the production of chiral compounds and serves as a catalyst for stereoselective synthesis. nih.gov The conformation of the pyrrolidine ring is not fixed and can be influenced by the choice of substituents. nih.gov These inductive and stereoelectronic factors affect the puckering of the ring and, consequently, its pharmacological efficacy. nih.gov
The interaction of drugs with biological targets like enzymes and receptors is highly dependent on their three-dimensional structure. acs.orgresearchgate.net Even minor changes in stereochemistry can lead to significant differences in pharmacological activity, with one enantiomer often being active (the eutomer) while the other is less active or even responsible for undesirable side effects (the distomer). researchgate.net Therefore, the ability to synthesize stereochemically pure pyrrolidine derivatives is of paramount importance in medicinal chemistry. acs.orgnih.gov
Overview of the cis-4-Methylpyrrolidin-3-ol (B8088562) Motif as a Chiral Intermediate
cis-4-Methylpyrrolidin-3-ol HCl is a specific chiral building block used in the synthesis of more complex, biologically active molecules. researchgate.netcymitquimica.com The "cis" designation specifies that the methyl group at the 4-position and the hydroxyl group at the 3-position are located on the same side of the pyrrolidine ring. This defined stereochemistry is crucial for its function as a chiral intermediate.
The utility of this motif is demonstrated in its application for creating enantiomerically pure bioactive pyrrolidines. researchgate.net For instance, substituted 3-hydroxypyrrolidines are valuable intermediates. researchgate.net The synthesis of such compounds can be achieved through methods like asymmetric 1,3-dipolar cycloadditions, which allow for high diastereomeric ratios. researchgate.netresearchgate.net These chiral building blocks are instrumental in developing molecules with specific biological targets, such as glycosidase inhibitors. researchgate.net The ability to produce these intermediates on a larger scale is critical for their practical application in drug development. researchgate.net
The development of synthetic routes that provide key chiral intermediates as single enantiomers is a significant focus, as it can circumvent issues with enantioselectivity in later stages of a synthetic sequence. nih.gov The use of such chiral building blocks is a key strategy in the synthesis of selective M1/M4 agonists for potential therapeutic applications. nih.gov The stereochemistry of these intermediates is often directly linked to the bioactivity of the final compound, as seen in insect pheromones where different stereoisomers can have distinct or even inhibitory effects. nih.gov
| Compound Information | |
| Compound Name | This compound |
| Synonyms | 3-Pyrrolidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel- |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-43-8 | |
| Record name | 3-Pyrrolidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis 4 Methylpyrrolidin 3 Ol and Its Analogs
Strategies for Ring Construction of Pyrrolidine (B122466) Scaffolds
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful, convergent method for constructing five-membered heterocycles with high stereocontrol. mdpi.comnih.gov This reaction involves a 1,3-dipole, typically an azomethine ylide, and a dipolarophile, such as an alkene. researchgate.net The concerted, pericyclic mechanism of this reaction allows for the stereospecific transfer of the alkene geometry to the newly formed pyrrolidine ring. mdpi.com
Azomethine ylides, often generated in situ from the condensation of an amine with an aldehyde or by the thermal or catalytic ring-opening of aziridines, react with substituted alkenes to form the pyrrolidine scaffold. nih.gov For the synthesis of a 4-methyl-3-hydroxypyrrolidine, a suitable dipolarophile would be a crotonate derivative or a related α,β-unsaturated system. The stereochemistry of the substituents on the dipolarophile directly translates to the stereochemistry in the cycloadduct.
A notable example is the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an analog of the target compound. This synthesis utilized an asymmetric 1,3-dipolar cycloaddition between an achiral azomethine ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, and a chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam. researchgate.net This reaction proceeded with high diastereoselectivity, enabling the separation of the desired diastereomer by crystallization, thus avoiding chromatography. researchgate.net
| Reactants | Conditions | Product | Yield/Selectivity | Reference |
| Azomethine ylide precursor + (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | TFA, CH₂Cl₂ | N-Benzyl-3-benzyloxy-4-sultam-pyrrolidine | High diastereoselectivity | researchgate.net |
| N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine + Diethyl maleate | LiF, MeCN | Diethyl (±)-1-benzyl-3,4-pyrrolidinedicarboxylate | Good yield | researchgate.net |
Cyclization Reactions from Acyclic Precursors
The intramolecular cyclization of functionalized acyclic precursors is a common and versatile strategy for pyrrolidine synthesis. This approach involves constructing a linear molecule containing a nitrogen atom and a suitable leaving group or electrophilic center at the appropriate position to facilitate a 5-membered ring closure.
One such method involves the one-pot reduction and regioselective cyclization of an azido-ditosyl derivative. In the synthesis of the analogous (3R,4S)-3-amino-4-methyl pyrrolidine, an acyclic precursor containing an azide (B81097) and two tosylate groups was subjected to reduction. elsevier.com The newly formed amine then displaced one of the tosylates in an intramolecular fashion to yield the pyrrolidine ring. elsevier.com A similar strategy could be envisioned for cis-4-Methylpyrrolidin-3-ol (B8088562), starting from an acyclic amino alcohol derivative.
Another approach is demonstrated in the preparation of 1-methyl-3-pyrrolidinol, where malic acid is reacted with aqueous methylamine. google.com The diacid condenses with the amine to form a succinimide (B58015) intermediate, which is subsequently reduced to afford the pyrrolidinol. This method highlights the use of readily available starting materials to construct the heterocyclic core.
Furthermore, copper-promoted intramolecular aminooxygenation of alkenes provides a pathway to substituted pyrrolidines. nih.gov An N-protected 4-pentenylamine derivative, upon treatment with a copper(II) catalyst, can undergo a syn-aminocupration followed by intramolecular trapping to form a 2,5-disubstituted pyrrolidine. nih.gov Adjusting the substrate could potentially yield 3,4-disubstituted patterns.
| Precursor Type | Key Reaction | Example Product | Reference |
| Azido-ditosylate | Reductive cyclization | (3R,4S)-3-amino-4-methyl pyrrolidine | elsevier.com |
| Malic acid and Methylamine | Condensation / Reduction | 1-methyl-3-pyrrolidinol | google.com |
| 4-Pentenyl sulfonamide | Copper-promoted aminooxygenation | 2,5-cis-disubstituted pyrrolidines | nih.gov |
Syntheses from Chiral Pool Precursors
The chiral pool, consisting of abundant, enantiopure natural products like amino acids and carbohydrates, provides a valuable source of starting materials for stereoselective synthesis. researchgate.net Proline and its derivatives, particularly 4-hydroxyproline, are excellent precursors for substituted pyrrolidines as they already contain the core heterocyclic structure and inherent stereochemistry.
A stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, a structural analog, commences from commercial (cis)-4-hydroxy-L-proline. mdpi.com The existing hydroxyl group is first oxidized to a ketone. This ketone then serves as a handle for introducing the new C4-substituent via a Wittig reaction, followed by stereoselective hydrogenation. mdpi.com This sequence demonstrates how the stereocenter at C2 can direct the stereochemistry of subsequent transformations at C4.
Similarly, (trans)-4-hydroxy-L-proline can be converted into various pyrrolidine derivatives. For instance, it is the starting point for synthesizing precursors to drugs like Doripenem and Grazoprevir. mdpi.com The synthetic route to a cis-4-hydroxyproline derivative involves an intramolecular Mitsunobu reaction on a trans-4-hydroxyproline starting material, which inverts the stereochemistry at the C4 position. mdpi.comnih.gov
| Chiral Precursor | Key Transformation | Resulting Structure | Reference |
| (cis)-4-Hydroxy-L-proline | Oxidation, Wittig olefination, Hydrogenation | (4S)-1-Methyl-4-propyl-L-proline | mdpi.com |
| (trans)-4-Hydroxy-L-proline | Intramolecular Mitsunobu reaction | cis-4-Hydroxyproline derivative | mdpi.comnih.gov |
| L- or D-Tartaric Acid | Multi-step conversion | cis-disubstituted pyrrolidine catalyst | mdpi.com |
Approaches to Stereoselective Introduction of Methyl and Hydroxyl Groups
Achieving the desired cis relative stereochemistry between the C3-hydroxyl and C4-methyl groups is a critical challenge. The synthetic strategies often rely on diastereoselective reactions where the stereochemical outcome is controlled by existing chiral centers or by the reaction mechanism itself.
One powerful method is the stereoselective hydrogenation of an olefin precursor. In the synthesis of the (4S)-1-methyl-4-propyl-L-proline analog, a propylidene group was introduced at C4 via a Wittig reaction. Subsequent catalytic hydrogenation using palladium on carbon occurred stereoselectively, directed by the existing stereocenter at C2, to yield the desired C4 stereochemistry. mdpi.com A similar approach using a methylidene equivalent could establish the C4-methyl group.
Enzymatic reactions offer an alternative route with high stereoselectivity. A one-pot, multi-enzyme system has been used to synthesize all four stereoisomers of 4-methylheptan-3-ol, a non-cyclic analog. nih.gov This process uses an ene-reductase (ER) to set the methyl-bearing stereocenter and an alcohol dehydrogenase (ADH) to create the hydroxyl-bearing stereocenter with high control. nih.gov Such biocatalytic methods could potentially be adapted for pyrrolidinone intermediates.
The relative stereochemistry can also be set during the ring-forming step. For example, 1,3-dipolar cycloadditions are concerted and stereospecific, meaning the geometry of the starting alkene is retained in the product. researchgate.net Using a (Z)-alkene as the dipolarophile would lead to a cis relationship between the substituents at the corresponding positions in the resulting pyrrolidine ring.
Derivatization and Post-Synthetic Functionalization of Pyrrolidine Ring Systems
Once the core cis-4-methylpyrrolidin-3-ol structure is formed, further derivatization may be required. The nitrogen atom of the pyrrolidine ring is a common site for functionalization. N-alkylation or N-acylation can be readily achieved. For instance, after constructing the pyrrolidine ring, the nitrogen can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) to modulate reactivity in subsequent steps. mdpi.commdpi.com
The hydroxyl group at C3 can also be functionalized. It can be acylated to form esters or converted into a better leaving group, such as a mesylate or tosylate, to allow for nucleophilic displacement. This displacement can introduce a variety of other functional groups, often with inversion of stereochemistry, providing access to trans analogs if desired. mdpi.com
In some applications, pyrrolidine derivatives are used as derivatization reagents themselves. For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine has been developed as a reagent to enable the sensitive detection and enantiomeric separation of chiral carboxylic acids via LC/MS/MS. mdpi.com
Deprotection Strategies for Amine Hydrochloride Salts
The final step in many synthetic sequences is the removal of protecting groups and isolation of the target compound as a stable salt. For pyrrolidines protected with the acid-labile tert-butyloxycarbonyl (Boc) group, deprotection is typically achieved under acidic conditions to yield the corresponding hydrochloride salt.
A common and effective method is the treatment of the N-Boc protected pyrrolidine with a solution of hydrogen chloride (HCl) in an organic solvent. commonorganicchemistry.com Anhydrous solutions of 4M HCl in 1,4-dioxane (B91453) or HCl gas dissolved in methanol (B129727) or ethyl acetate (B1210297) are frequently used. commonorganicchemistry.comrsc.org The reaction is generally clean and proceeds at room temperature, affording the hydrochloride salt directly upon evaporation of the solvent or by precipitation with a non-polar co-solvent like diethyl ether. rsc.orgnih.gov
Alternatively, reagents like oxalyl chloride in methanol can achieve mild deprotection, which generates HCl in situ. nih.govresearchgate.net This method is compatible with various functional groups that might be sensitive to stronger acidic conditions. The choice of deprotection agent and solvent can be critical to avoid side reactions and ensure a high yield of the final, pure hydrochloride salt. researchgate.net
| N-Protecting Group | Deprotection Reagent | Solvent | Product | Reference |
| Boc | 4M HCl in Dioxane | Dioxane | Amine Hydrochloride | commonorganicchemistry.com |
| Boc | Concentrated HCl | Methanol/Water | Amine Hydrochloride | commonorganicchemistry.com |
| Boc | Oxalyl Chloride | Methanol | Amine Hydrochloride | nih.govresearchgate.net |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | Free Amine | mdpi.com |
Process Optimization and Scalability Considerations in Synthesis
The transition of a synthetic route from a laboratory scale to industrial production is a complex undertaking that requires meticulous optimization of various reaction parameters and careful consideration of scalability factors. The primary goals are to enhance yield, ensure high purity, minimize costs, and maintain a safe and environmentally responsible process. For the synthesis of cis-4-Methylpyrrolidin-3-ol and its analogs, key areas of focus include catalyst and solvent selection, management of stereochemistry, and the development of robust purification methods that avoid chromatography.
A significant challenge in the synthesis of substituted pyrrolidines is the control of stereochemistry, particularly in large-scale operations where diastereoselectivity can be difficult to maintain. One established method for the synthesis of related pyrrolidinols is the asymmetric 1,3-dipolar cycloaddition. This approach has been successfully applied to the large-scale synthesis of analogs like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.netresearchgate.net In such syntheses, the separation of diastereomers is often achieved through crystallization, a technique that is highly amenable to industrial scale-up, thus avoiding costly and time-consuming chromatographic purification. researchgate.netnih.gov
The optimization of reaction conditions is a cornerstone of process development. This involves a systematic investigation of various parameters to identify the optimal balance between reaction rate, yield, and purity. Key variables include the choice of catalyst, solvent, temperature, and pressure.
For instance, in the synthesis of related heterocyclic compounds, extensive screening of catalysts and solvents is common practice. The following table illustrates a hypothetical optimization study for a key cyclization step, drawing on general principles observed in the synthesis of substituted pyrrolidines.
Table 1: Illustrative Optimization of a Key Cyclization Step
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|---|---|
| 1 | Pd/C (5) | Methanol | 25 | 24 | 65 | 3:1 |
| 2 | Raney Ni (10) | Ethanol | 50 | 12 | 78 | 4:1 |
| 3 | Rh/C (5) | THF | 25 | 24 | 72 | 3.5:1 |
| 4 | Raney Ni (10) | Ethanol | 70 | 8 | 85 | 4.5:1 |
This table is for illustrative purposes and does not represent actual experimental data for cis-4-Methylpyrrolidin-3-ol HCl.
When considering scalability, factors such as heat transfer, mass transfer, and reaction kinetics become increasingly important. Reactions that are easily controlled in a small laboratory flask may behave very differently in a large industrial reactor. Therefore, process safety assessments and engineering studies are critical components of scaling up a chemical synthesis.
Stereochemical Investigations and Absolute Configuration Control
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of substituted pyrrolidines, such as 4-methylpyrrolidin-3-ol, has been the focus of considerable research, leading to a variety of diastereoselective and enantioselective methods. These approaches are critical for accessing specific stereoisomers while avoiding the formation of complex mixtures that are difficult to separate.
The relative orientation of the substituents at the C3 and C4 positions of the pyrrolidine (B122466) ring defines the cis/trans isomerism. Achieving control over this aspect is a fundamental challenge in the synthesis of 3,4-disubstituted pyrrolidines.
Several strategies have been developed to selectively synthesize either the cis or the trans isomer. One common approach involves the use of cyclic precursors where the stereochemistry is already set. For instance, the stereoselective reduction of a ketone precursor can be influenced by the directing effect of a nearby functional group. In the context of piperidine (B6355638) synthesis, which shares similarities with pyrrolidine synthesis, the reduction of a ketone with a hydride reagent has been shown to proceed with high diastereoselectivity, favoring the addition of the hydride from the less sterically hindered face. nih.gov This principle can be extended to the synthesis of cis-4-methylpyrrolidin-3-ol (B8088562), where the reduction of a 4-methylpyrrolidin-3-one precursor would be expected to yield the cis-alcohol preferentially.
Another powerful method for controlling diastereoselectivity is intramolecular cyclization. Copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to be highly diastereoselective. nih.gov For example, α-substituted 4-pentenyl sulfonamides overwhelmingly favor the formation of cis-2,5-disubstituted pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov While this example pertains to 2,5-substitution, the underlying principles of stereocontrol through transition state organization are applicable to the synthesis of 3,4-substituted pyrrolidines.
Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes are a powerful tool for constructing highly substituted pyrrolidines. researchgate.netua.es The diastereoselectivity of these reactions can be controlled by the use of chiral auxiliaries or catalysts, often leading to the preferential formation of the trans product. researchgate.net However, by carefully selecting the reaction conditions and substrates, the stereochemical outcome can be guided towards the desired isomer.
The table below summarizes some diastereoselective methods applicable to the synthesis of substituted pyrrolidines.
| Method | Key Principle | Typical Diastereomeric Ratio (d.r.) | Reference |
| Intramolecular Aminooxygenation | Copper-promoted cyclization of α-substituted alkenes | >20:1 for cis products | nih.gov |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes | High for trans products | researchgate.net |
| Stereoselective Ketone Reduction | Hydride addition to the less hindered face | High, dependent on substrate | nih.gov |
Accessing a single enantiomer of cis-4-methylpyrrolidin-3-ol requires enantioselective synthesis methodologies. These methods can be broadly categorized into three main approaches: the use of a chiral pool, the application of chiral auxiliaries, and asymmetric catalysis. ub.edu
The chiral pool approach utilizes enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. ub.edumdpi.com For example, (S)-proline and (2S,4R)-4-hydroxyproline are common starting points for the synthesis of various pyrrolidine-containing drugs. mdpi.com These precursors, with their inherent stereochemistry, can be chemically transformed into the desired target molecule, such as an enantiomer of cis-4-methylpyrrolidin-3-ol.
Chiral auxiliaries are enantiopure molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. ub.edu After the desired stereocenter has been created, the auxiliary is removed. This method is known for its high efficiency in generating stereoselectivity. ub.edu For instance, asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to alkenoylcamphorsultams (a chiral auxiliary) have been used to produce enantiomerically pure trans-3,4-disubstituted pyrrolidines. researchgate.net
Asymmetric catalysis is often the most efficient and atom-economical method, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ub.edu This can be achieved through organocatalysis, organometallic catalysis, or biocatalysis. ub.edu A notable example is the one-pot, multi-enzymatic synthesis of all four stereoisomers of 4-methylheptan-3-ol. mdpi.com This process uses an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to sequentially reduce a C=C double bond and a ketone, with each enzyme controlling the formation of a specific stereocenter. mdpi.com This enzymatic approach offers excellent enantiomeric and diastereomeric excess and could be adapted for the synthesis of the stereoisomers of 4-methylpyrrolidin-3-ol.
The following table presents a comparison of enantiopure synthesis methodologies.
| Methodology | Description | Advantages | Disadvantages | Reference |
| Chiral Pool | Use of naturally occurring enantiopure starting materials. | Readily available starting materials with defined stereochemistry. | Limited to the structures derivable from natural sources. | mdpi.com |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereoselectivity. | High diastereoselectivity, enabling access to pure enantiomers. | Requires stoichiometric amounts and additional synthetic steps. | ub.edu |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst (enzyme, organocatalyst, or metal complex). | High efficiency, atom economy, and potential for large-scale synthesis. | Catalyst development can be challenging. | ub.edumdpi.com |
Conformational Dynamics and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. This conformational flexibility is described by the concept of pseudorotation. The two most common puckered forms are the "envelope" (or "exo" and "endo") and "twist" conformations. nih.govresearchgate.net The interconversion between these forms is rapid at room temperature. nih.gov
The conformational preference of the pyrrolidine ring is significantly influenced by the nature and stereochemistry of its substituents. nih.gov In the case of cis-4-methylpyrrolidin-3-ol, the methyl and hydroxyl groups play a crucial role in determining the favored ring pucker.
Studies on 4-substituted prolines have shown that the stereochemistry at the C4 position has a profound effect on the ring's conformation. nih.gov Specifically, 4S-substituted prolines with electron-withdrawing groups tend to favor an endo ring pucker. nih.gov This preference is attributed to a gauche effect, where the substituent adopts a pseudo-axial orientation to achieve a stabilizing anti-periplanar arrangement with two C-H bonds. nih.gov Conversely, steric bulk generally favors a pseudo-equatorial position to minimize steric strain.
In cis-4-methylpyrrolidin-3-ol, the hydroxyl group and the methyl group are on the same side of the ring. The conformational equilibrium will be a balance between the steric demands of the methyl group and the electronic effects of the hydroxyl group. The favored conformation can be predicted to be the one that minimizes unfavorable steric interactions while maximizing any stabilizing electronic interactions. The exact conformational landscape can be elucidated using techniques like NMR spectroscopy, which can provide information about the dihedral angles and through-space proximity of atoms. frontiersin.orgnih.gov
Stereochemical Interconversion and Epimerization Processes
Stereochemical interconversion refers to the process by which one stereoisomer is converted into another. This can occur through various chemical reactions, including epimerization, which is the change in configuration at a single stereocenter.
A classic method for inverting the stereochemistry at a hydroxyl-bearing carbon is through a Walden inversion, which proceeds via an SN2 reaction. For a related compound, the conversion of a cis-4-hydroxymethylpiperidin-3-ol derivative to its trans isomer was achieved in five steps. researchgate.net This process involved mesylation of the hydroxyl group, followed by an SN2 reaction with sodium acetate (B1210297), which inverts the stereocenter. Subsequent deacetylation and deprotection yielded the trans product. researchgate.net A similar strategy could be employed to convert cis-4-methylpyrrolidin-3-ol into its trans counterpart.
Furthermore, the interconversion between different stereochemical states can be monitored and understood at a fundamental level. Studies using scanning tunneling microscopy have observed the dynamic coupling between multiple stereochemical states within individual molecular complexes on a surface. nih.gov While this pertains to surface-adsorbed molecules, it highlights the dynamic nature of stereochemistry. In solution, the interconversion between conformers of pyrrolidine rings is a rapid process, and the energy barrier for processes like Z/E (cis/trans) isomerization around the amide bond in proline-containing peptides has been calculated to be around 19-21 kcal/mol. frontiersin.org This provides insight into the energy landscape of stereochemical interconversions in related systems.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For the stereochemical assignment of cis-4-Methylpyrrolidin-3-ol (B8088562) HCl, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable.
In a typical analysis, the ¹H NMR spectrum would provide information on the chemical shifts and coupling constants (J-values) of the protons on the pyrrolidine (B122466) ring. The magnitude of the coupling constants between adjacent protons, particularly H3 and H4, is highly dependent on the dihedral angle between them, as described by the Karplus equation. In the cis isomer, a specific range of coupling constants would be expected, which would differ from that of the trans isomer, allowing for the assignment of the relative stereochemistry.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of the carbon atoms. The positions of the signals for C3, C4, and the methyl carbon would be indicative of the cis configuration due to specific steric and electronic effects.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for cis-4-Methylpyrrolidin-3-ol HCl in a common solvent like D₂O is presented below. The exact values would need to be determined experimentally.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.2 - 3.4 (m) | 50 - 52 |
| 3 | 4.2 - 4.4 (m) | 70 - 72 |
| 4 | 2.4 - 2.6 (m) | 38 - 40 |
| 5 | 3.0 - 3.2 (m) | 55 - 57 |
| CH₃ | 1.0 - 1.2 (d) | 15 - 17 |
| NH₂⁺ | 8.5 - 9.5 (br s) | - |
| OH | 4.5 - 5.5 (br s) | - |
| Note: This table is illustrative and not based on experimentally reported data. |
Nuclear Overhauser Effect (nOe) Analysis
To unambiguously confirm the cis stereochemistry, Nuclear Overhauser Effect (nOe) analysis is a crucial two-dimensional NMR technique. The nOe is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. This means that strong nOe signals are only observed between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are directly bonded.
In the case of cis-4-Methylpyrrolidin-3-ol, a key nOe correlation would be expected between the proton at C3 (attached to the hydroxyl group) and the protons of the methyl group at C4. The observation of this cross-peak in a 2D NOESY or ROESY spectrum would provide definitive evidence that these two substituents are on the same face of the pyrrolidine ring, thus confirming the cis relative stereochemistry. Conversely, the absence of this correlation would suggest a trans arrangement.
Expected Key nOe Correlations for cis-4-Methylpyrrolidin-3-ol
| Irradiated Proton(s) | Observed nOe Enhancement |
| H3 | CH₃ at C4 |
| CH₃ at C4 | H3 |
| Note: This table is illustrative and not based on experimentally reported data. |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers.
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the direct visualization of the molecule's structure. The resulting electron density map would unambiguously show the cis relationship between the methyl and hydroxyl groups. Furthermore, if a chiral resolving agent is used during crystallization or if the crystallization occurs in a chiral space group, the absolute configuration of the stereocenters (e.g., (3R, 4R) or (3S, 4S)) can be determined using anomalous dispersion effects.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Note: This table is illustrative and not based on experimentally reported data. |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Characterization of Electronic and Geometric Properties
Quantum chemical calculations are pivotal in determining the electronic and geometric properties of cis-4-Methylpyrrolidin-3-ol (B8088562). These calculations, often performed using DFT with basis sets such as 6-31G* or higher, can optimize the molecule's geometry and elucidate its electronic nature. nih.govnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov
For cis-4-Methylpyrrolidin-3-ol, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the hydroxyl group, owing to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the C-N and C-O bonds.
From these orbital energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.
Illustrative Data Table: Calculated Quantum Chemical Parameters for cis-4-Methylpyrrolidin-3-ol
| Parameter | Symbol | Value (Illustrative) | Unit |
| HOMO Energy | EHOMO | -0.245 | a.u. |
| LUMO Energy | ELUMO | 0.052 | a.u. |
| HOMO-LUMO Gap | ΔE | 0.297 | a.u. |
| Ionization Potential | IP | 0.245 | a.u. |
| Electron Affinity | EA | -0.052 | a.u. |
| Electronegativity | χ | 0.0965 | a.u. |
| Chemical Hardness | η | 0.1485 | a.u. |
| Electrophilicity Index | ω | 0.0313 | a.u. |
Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations. They are based on general principles and data from similar molecules.
Conformational Analysis and Energy Profiling
The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. For cis-4-Methylpyrrolidin-3-ol, the presence of two substituents on the ring, a methyl group at the 4-position and a hydroxyl group at the 3-position, in a cis relationship, significantly influences its conformational preferences.
Illustrative Data Table: Relative Energies of cis-4-Methylpyrrolidin-3-ol Conformers
| Conformer | Ring Pucker | Dihedral Angle (°)(H-O-C3-C4) | Relative Energy (kcal/mol) |
| 1 | Envelope (C4-exo) | 60 | 0.0 |
| 2 | Twist (C3-endo, C4-exo) | 180 | 1.2 |
| 3 | Envelope (C3-exo) | -60 | 2.5 |
Note: This table presents an illustrative energy profile for different conformers. The actual values would be determined through detailed computational scans.
Molecular Interaction Studies and Stereochemical Influence on Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, such as a protein receptor. For cis-4-Methylpyrrolidin-3-ol, understanding its potential binding modes is crucial, particularly in the context of drug design. The stereochemistry of the molecule, with the cis relationship between the methyl and hydroxyl groups, will have a profound impact on its binding affinity and selectivity.
Docking studies would involve placing the optimized conformers of cis-4-Methylpyrrolidin-3-ol into the active site of a target protein. The interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, would be analyzed to identify the most stable binding poses. The hydroxyl group is expected to act as a hydrogen bond donor and acceptor, while the protonated nitrogen atom (in the HCl salt form) would form strong electrostatic and hydrogen bond interactions. The methyl group, being hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the binding site. The specific cis stereochemistry dictates the spatial arrangement of these interacting groups, thereby influencing how the molecule fits into a binding pocket. Studies on other pyrrolidine derivatives have demonstrated the importance of stereochemistry in determining binding affinity and biological activity.
Illustrative Data Table: Key Interactions in a Hypothetical Binding Scenario
| Interacting Residue (Hypothetical) | Interaction Type | Distance (Å) (Illustrative) |
| Aspartic Acid 120 | Hydrogen Bond (N-H...O) | 2.8 |
| Tyrosine 85 | Hydrogen Bond (O-H...O) | 3.1 |
| Phenylalanine 210 | Pi-Alkyl (Methyl group) | 4.5 |
| Valine 150 | Van der Waals | 3.9 |
Note: This table illustrates the types of interactions that would be identified in a molecular docking study. The specific residues and distances are hypothetical.
Synthetic Applications and Utility As Chiral Building Blocks
Role as Key Intermediates in Complex Organic Synthesis
The true value of cis-4-Methylpyrrolidin-3-ol (B8088562) HCl lies in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its pre-defined stereochemistry at the 3 and 4 positions provides a crucial advantage, obviating the need for challenging and often low-yielding stereoselective reactions later in a synthetic sequence. This allows for a more convergent and efficient approach to target molecules.
One notable application is in the synthesis of potent and selective inhibitors of various enzymes. For instance, derivatives of 3-hydroxypyrrolidine have been identified as crucial components in the development of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers. The hydroxyl group of cis-4-Methylpyrrolidin-3-ol can be readily functionalized to introduce pharmacophoric elements, while the pyrrolidine (B122466) nitrogen can be incorporated into larger heterocyclic systems or used as a point of attachment for various side chains.
The diastereoselective synthesis of highly substituted pyrrolidines is a testament to the utility of such building blocks. By leveraging the existing stereocenters of cis-4-Methylpyrrolidin-3-ol HCl, chemists can control the formation of new stereocenters with high precision. This is particularly evident in multi-component reactions where the pyrrolidine core directs the stereochemical outcome of the transformation, leading to the rapid assembly of complex and stereochemically rich products.
Scaffold Engineering for Analogue Generation and Structural Diversity
In modern drug discovery, the ability to rapidly generate a library of analogues around a core scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as an excellent starting point for scaffold engineering due to its inherent functionality.
The secondary amine of the pyrrolidine ring can be readily acylated, alkylated, or arylated, allowing for the introduction of a wide array of substituents. Similarly, the hydroxyl group can be converted to a variety of other functional groups, such as ethers, esters, or azides, or it can be used as a handle for further synthetic transformations. This dual functionality enables a modular approach to analogue synthesis, where different fragments can be systematically introduced to probe the structure-activity relationship (SAR).
For example, in the development of kinase inhibitors, the pyrrolidine scaffold can be decorated with different aromatic and heteroaromatic groups to optimize interactions with the ATP-binding pocket of the target kinase. The methyl group at the 4-position can also play a crucial role in modulating the conformation of the pyrrolidine ring and influencing binding affinity.
Construction of Chemical Libraries for Structure-Property Relationship Studies
The generation of chemical libraries for high-throughput screening and structure-property relationship (SPR) studies is a cornerstone of modern drug discovery. The versatility of this compound makes it an ideal building block for the construction of such libraries.
Through parallel synthesis techniques, a large number of derivatives can be prepared from this single starting material. By employing a variety of reaction conditions and coupling partners, chemists can systematically explore the chemical space around the pyrrolidine core. This allows for a comprehensive evaluation of how different substituents at various positions on the scaffold affect biological activity and other key properties like solubility, metabolic stability, and cell permeability.
The data generated from these libraries is invaluable for establishing robust SAR models. These models, in turn, guide the rational design of next-generation compounds with improved therapeutic profiles. The use of a well-defined chiral building block like this compound ensures that the stereochemistry of the library members is controlled, which is critical for understanding the stereochemical requirements for biological activity.
Integration in Broader Heterocyclic Frameworks
The pyrrolidine ring of this compound can be seamlessly integrated into more complex, fused heterocyclic frameworks. This is a powerful strategy for creating novel molecular architectures with unique three-dimensional shapes and biological activities.
The functional handles on the pyrrolidine ring can be used to initiate ring-forming reactions, leading to the construction of bicyclic and polycyclic systems. For example, the hydroxyl group and the nitrogen atom can participate in intramolecular cyclization reactions to form oxazolopyrrolidines or other fused systems. These constrained scaffolds can pre-organize key pharmacophoric elements in a specific spatial orientation, leading to enhanced binding affinity and selectivity for their biological targets.
The synthesis of spirocyclic compounds, where the pyrrolidine ring is fused to another ring system at a single carbon atom, is another area where this building block has proven useful. Such structures are of great interest in medicinal chemistry as they introduce a high degree of rigidity and novelty. The ability to construct these complex heterocyclic frameworks from a simple, readily available starting material underscores the strategic importance of this compound in modern organic synthesis.
Emerging Research Avenues and Future Perspectives
Novel Methodologies for Stereocontrol in Pyrrolidine (B122466) Synthesis
The precise control of stereochemistry during the synthesis of substituted pyrrolidines is paramount for their application in fields like drug discovery. Researchers are actively exploring innovative strategies to achieve high levels of stereoselectivity, moving beyond classical methods to embrace biocatalysis, advanced organocatalysis, and novel metal-catalyzed reactions.
A significant frontier is the use of enzymes to catalyze reactions with high fidelity. For instance, directed evolution has been used to engineer cytochrome P450 enzymes for the abiological intramolecular C(sp³)–H amination of organic azides. acs.org This biocatalytic platform provides a concise route to chiral pyrrolidines and indolines with good enantioselectivity and catalytic efficiency, showcasing the power of harnessing biological systems for synthetic chemistry challenges. acs.org
In metal-catalyzed reactions, new methods are being developed to control the formation of specific isomers. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov This approach provides a valuable tool for accessing specific stereoisomers that may be difficult to obtain through other means. nih.gov Similarly, copper-catalyzed asymmetric cyclizative aminoboration represents a practical method for synthesizing pharmaceutically important chiral 2,3-cis-disubstituted piperidines, with principles that can be extended to pyrrolidine systems. nih.gov
Organocatalysis, which avoids the use of metals, remains a cornerstone of pyrrolidine synthesis. mdpi.comnih.gov The development of novel pyrrolidine-based organocatalysts, often derived from proline, continues to be a major focus. mdpi.comnih.gov These catalysts are employed in a variety of asymmetric transformations, including [3+2] cycloaddition reactions between azomethine ylides and alkenes, which can generate up to four stereogenic centers in a single, atom-economic step. acs.orgnih.gov
Table 1: Comparison of Modern Stereoselective Synthesis Methodologies for Pyrrolidines
| Methodology | Key Features | Typical Stereoselectivity | Example Reaction |
|---|---|---|---|
| Biocatalysis (Engineered Enzymes) | Utilizes enzymes (e.g., Cytochrome P450) for C-H amination. Environmentally friendly. acs.org | Good to excellent enantioselectivity. acs.org | Intramolecular C(sp³)–H amination of azides. acs.org |
| Metal Catalysis (e.g., Copper-promoted) | Employs transition metals to catalyze cyclization reactions. nih.gov | High diastereoselectivity (e.g., >20:1 dr for cis products). nih.gov | Intramolecular aminooxygenation of alkenes. nih.gov |
| Organocatalysis | Uses small organic molecules (e.g., proline derivatives) as catalysts. mdpi.comnih.gov | Often provides high yields and enantioselectivities. rsc.org | Asymmetric Michael additions and aldol (B89426) reactions. mdpi.comrsc.org |
| [3+2] Cycloadditions | Atom-economic ring formation creating multiple stereocenters simultaneously. acs.orgnih.gov | Good to excellent regio- and diastereoselectivities. acs.org | Reaction of azomethine ylides with alkenes. acs.org |
Development of Advanced Analytical Techniques for Chiral Analysis
The synthesis of enantiomerically pure compounds necessitates the use of sophisticated analytical techniques to separate and quantify the different stereoisomers. As synthetic methods become more complex, the demand for faster, more sensitive, and more efficient chiral analysis tools grows. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drug candidates early in the development process. nih.govnih.govwvu.edu
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of chiral analysis. nih.govmdpi.com Researchers are continuously developing new CSPs, such as those based on polysaccharides or Pirkle-type selectors, to improve separation efficiency for a wider range of compounds. mdpi.com Another approach involves using chiral selectors, like cyclodextrins, as additives in the mobile phase, which can induce separation on a standard reversed-phase column. nih.govmappingignorance.org
Beyond chromatography, other techniques are emerging. Capillary electrophoresis (CE) offers advantages such as high separation efficiency and low sample consumption. nih.govwvu.edu A particularly innovative method is fast Fourier transform capacitance voltammetry (FFT-CPV). This electrochemical technique, when combined with principal component analysis (PCA), can generate unique "fingerprints" for enantiomers based on their adsorption onto an electrode surface, allowing for both qualitative and quantitative analysis without the need for chromatographic separation. nih.gov
Table 2: Emerging Techniques in Chiral Analysis
| Technique | Principle of Separation/Detection | Key Advantages |
|---|---|---|
| Chiral HPLC with advanced CSPs | Differential interaction of enantiomers with a chiral stationary phase. nih.govmdpi.com | High resolution, robustness, and wide applicability. mdpi.com |
| Capillary Electrophoresis (CE) | Different electrophoretic mobilities of diastereomeric complexes formed with a chiral selector in the running buffer. wvu.edu | High efficiency, short analysis times, minimal sample use. nih.gov |
| Fast Fourier Transform Capacitance Voltammetry (FFT-CPV) | Measures differences in capacitance signals generated by the adsorption of enantiomers onto an electrode surface. nih.gov | Rapid, cost-effective, does not require chromatographic columns. nih.gov |
Synergistic Integration of Computational and Experimental Approaches in Design
The convergence of computational modeling and experimental validation is revolutionizing the design of new molecules, including catalysts and therapeutic agents based on the pyrrolidine scaffold. jddhs.com This synergistic approach accelerates the discovery process, reduces costs, and leads to more rational and efficient design cycles. nih.govjddhs.com
Computational tools like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are invaluable for predicting how a molecule like cis-4-Methylpyrrolidin-3-ol (B8088562) HCl might interact with a biological target or function as a catalyst. mdpi.comjddhs.comscispace.com For example, QSAR models have been developed for spiro[pyrrolidin-3,2-oxindoles] to understand their inhibitory activity against protein-protein interactions relevant to cancer. scispace.com Docking studies can predict the binding affinity and geometry of enantiomers with a chiral selector, aiding in the development of new chiral chromatography methods. mdpi.comnih.gov
These in silico predictions are then used to guide experimental work. jddhs.com For instance, computational analysis can help prioritize which derivatives of a lead compound to synthesize, saving time and resources. acs.org The experimental results, in turn, provide feedback to refine and improve the computational models. This iterative loop of prediction and validation has become a key component in modern drug design and catalyst development. jddhs.comresearchgate.net
Exploration as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The rigid, well-defined three-dimensional structure of substituted pyrrolidines like cis-4-Methylpyrrolidin-3-ol makes them exceptional candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. nih.gov An auxiliary is a chiral group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it is removed. nih.govresearchgate.net A chiral ligand coordinates to a metal center to create a chiral catalytic environment that influences the stereoselectivity of a transformation. researchgate.net
Pyrrolidine derivatives have a long and successful history in this domain, largely stemming from the seminal work with proline and its derivatives in organocatalysis. mdpi.comnih.gov They are used to create a wide range of chiral ligands for metal-catalyzed processes, including hydrogenations, cross-couplings, and cycloadditions. nih.govresearchgate.net For example, novel chiral PNNP ligands with a pyrrolidine backbone have been successfully applied in iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and excellent enantioselectivities. researchgate.net
Furthermore, the pyrrolidine scaffold is a key component in the design of chiral auxiliaries for reactions such as asymmetric aldol additions and 1,3-dipolar cycloadditions. researchgate.netmetu.edu.tr Recent research also explores the incorporation of pyrrolidine catalytic sites into novel materials, such as chiral porous polymers, which can function as stable, recyclable heterogeneous organocatalysts for reactions in environmentally friendly solvents like water. rsc.org The continued exploration of cis-4-Methylpyrrolidin-3-ol HCl and related structures as sources of chirality promises to yield new and more efficient catalytic systems for producing enantiomerically pure compounds.
Q & A
Q. What are the established synthetic routes for cis-4-Methylpyrrolidin-3-ol HCl, and what are the critical steps influencing yield and purity?
The synthesis of cis-4-Methylpyrrolidin-3-ol HCl typically involves cyclization and functionalization of pyrrolidine precursors, followed by stereoselective reduction and salt formation. Critical steps include:
- Stereochemical control during ring closure to ensure the cis configuration.
- Acid-mediated salt formation to enhance solubility and stability.
Key challenges include minimizing racemization and optimizing reaction conditions (e.g., temperature, catalyst choice) to improve enantiomeric excess (ee). For example, chiral catalysts or resolving agents may be employed to isolate the desired diastereomer .
Q. How can researchers characterize the structural features and enantiomeric purity of this compound?
Methodologies include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent positions.
- Chiral HPLC or GC : Paired with polarimetric detection to quantify enantiomeric purity.
- X-ray crystallography : For absolute configuration determination.
- Mass spectrometry (MS) : To verify molecular weight and salt stoichiometry .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Q. How does the hydrochloride salt form influence the solubility and stability of cis-4-Methylpyrrolidin-3-ol in aqueous systems?
The HCl salt improves aqueous solubility via protonation of the pyrrolidine nitrogen, facilitating dissolution in polar solvents. Stability studies (e.g., pH-dependent degradation assays) should be conducted to assess hydrolysis or oxidation risks under storage conditions .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for enhancing the enantiomeric excess of cis-4-Methylprolidin-3-ol HCl during synthesis?
Advanced approaches include:
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps.
- Dynamic kinetic resolution : Combining racemization inhibitors with selective crystallization.
- Process analytical technology (PAT) : Real-time monitoring of ee via inline spectroscopy .
Q. How do structural modifications at the 3-hydroxyl or 4-methyl positions affect the compound's biological activity?
Comparative studies with analogs (e.g., 3-hydroxypyrrolidine, 4-methylpyrrolidine) reveal:
- The 3-hydroxyl group enhances hydrogen-bonding interactions with target receptors, influencing binding affinity.
- The 4-methyl group modulates lipophilicity, affecting membrane permeability.
Methodological validation involves molecular docking, SAR assays, and in vitro ADME profiling .
Q. What methodologies are used to resolve contradictions in binding affinity data across different receptor assays for this compound?
- Orthogonal assay validation : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based functional assays.
- Buffer optimization : Account for pH/salt effects on ionization and receptor-ligand interactions.
- Statistical meta-analysis : Identify outliers and systemic biases in assay conditions .
Q. What analytical techniques are most effective in quantifying trace impurities in synthesized batches of this compound?
- High-resolution LC-MS : Detects low-abundance impurities (e.g., diastereomers, byproducts).
- ICP-MS : For heavy metal contamination screening.
- NMR impurity profiling : F or P NMR for specific contaminant identification .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?
- Molecular dynamics simulations : Predict blood-brain barrier penetration and plasma protein binding.
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
- In silico metabolism prediction : Identify potential cytochrome P450 interaction sites .
Q. In comparative studies, how does the bioactivity profile of this compound differ from its structural analogs?
Differences are methodologically validated via:
- Functional assays : Compare IC values against targets (e.g., GPCRs, ion channels).
- Thermodynamic profiling : Measure binding entropy/enthalpy differences using ITC.
- Crystallographic analysis : Resolve ligand-receptor binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
